molecular formula C23H15BrClNO4 B2698476 4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide CAS No. 929390-87-4

4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide

Cat. No. B2698476
M. Wt: 484.73
InChI Key: TUCLWBKAFMSACP-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BCFB and belongs to the class of benzofuran compounds.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Synthesis of anti-depressant molecules .
    • Method : The synthesis of antidepressant molecules often involves metal-catalyzed procedures . Transition metals like iron, nickel, and ruthenium serve as catalysts in the synthesis of antidepressants . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
    • Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
  • Scientific Field: Pharmacology

    • Application : Combatting antimicrobial and anticancer drug resistance .
    • Method : The study involves the synthesis of N - (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties .
    • Results : The results of this study are not explicitly mentioned in the source .
  • Scientific Field: Medicinal Chemistry
    • Application : Inhibition of the Hedgehog (Hh) signaling pathway .
    • Method : Two series of benzamides compounds bearing piperidine groups were synthesized and the Gli-luc luciferase activity was screened by Gys-luc luciferase gene detection method . The Hh inhibitory activities of the target compounds are derived from their inhibition to the Smoothened (Smo) receptor .
    • Results : Compound 5q showed promising inhibition of the Hh signaling pathway . The Smo inhibitory potency of these compounds correlated well with their Hh inhibition, which suggested that the observed Hh activity was driven by Smo inhibitors .
  • Scientific Field: Medicinal Chemistry

    • Application : Synthesis of anti-cancer molecules .
    • Method : The synthesis of anti-cancer molecules often involves the use of transition metals like iron, nickel, and ruthenium as catalysts . These catalysts facilitate the formation of key structural motifs included in anti-cancer drugs .
    • Results : Anti-cancer drugs have shown effectiveness in inhibiting the growth of cancer cells and tumors . The effectiveness of these drugs varies depending on the type of cancer and the stage at which it is diagnosed .
  • Scientific Field: Biochemistry

    • Application : Inhibition of protein-protein interactions .
    • Method : Benzamide derivatives have been used to inhibit protein-protein interactions, which play a crucial role in many biological processes . The inhibition of these interactions can be achieved by introducing benzamide derivatives that bind to the interaction sites of the proteins .
    • Results : The inhibition of protein-protein interactions has been shown to disrupt the function of certain proteins, which can be beneficial in the treatment of diseases such as cancer .

properties

IUPAC Name

4-bromo-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClNO4/c1-29-18-4-2-3-17-19(26-23(28)14-5-9-15(24)10-6-14)22(30-21(17)18)20(27)13-7-11-16(25)12-8-13/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCLWBKAFMSACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide

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